N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide
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Overview
Description
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates.
Attachment of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using appropriate alkyl halides.
Formation of Furan Ring: The furan ring can be constructed through a cyclization reaction involving suitable precursors such as 2-furoic acid.
Final Coupling: The final step involves coupling the benzothiophene and furan moieties through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to accelerate reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the benzothiophene or furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory agents.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Material Science: The compound’s heterocyclic nature allows it to be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The furan ring may contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(ethylsulfanyl)benzamide
- **N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide
Uniqueness
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide is unique due to the presence of both benzothiophene and furan rings in its structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further distinguish it from similar compounds .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-16(19,10-17-15(18)12-6-7-20-9-12)14-8-11-4-2-3-5-13(11)21-14/h2-9,19H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPMTWOUYXQNDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=COC=C1)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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